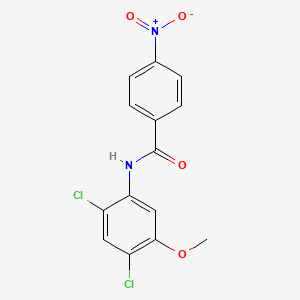

N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide

Description

N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide is a synthetic organic compound characterized by the presence of dichloro, methoxy, and nitro functional groups attached to a benzamide core

Properties

IUPAC Name |

N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O4/c1-22-13-7-12(10(15)6-11(13)16)17-14(19)8-2-4-9(5-3-8)18(20)21/h2-7H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORSRZDKHYSLHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide typically involves the reaction of 2,4-dichloro-5-methoxyaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Nitro Group Reduction

The electron-deficient nitro group undergoes catalytic hydrogenation:

-

Reagents : H₂ (1 bar), 10% Pd/C

-

Conditions : RT in DMF or ethanol

-

Product : N-(2,4-dichloro-5-methoxyphenyl)-4-aminobenzamide

The reaction proceeds via intermediate nitroso and hydroxylamine stages, confirmed by thin-layer chromatography (TLC) monitoring. The amine product exhibits increased solubility in polar solvents due to hydrogen-bonding capability .

Amide Hydrolysis

Acid- and base-mediated cleavage pathways:

Acidic Hydrolysis

-

Reagents : 6M HCl

-

Conditions : Reflux, 6 hours

-

Products : 4-nitrobenzoic acid + 2,4-dichloro-5-methoxyaniline hydrochloride

Basic Hydrolysis

-

Reagents : 4M NaOH

-

Conditions : 80°C, 8 hours

-

Products : 4-nitrobenzoate salt + free amine

Electrophilic Aromatic Substitution

The methoxy-substituted phenyl ring undergoes directed electrophilic attacks:

Nitration

-

Reagents : HNO₃/H₂SO₄

-

Position : Para to methoxy group (C-6)

-

Product : N-(2,4-dichloro-5-methoxy-6-nitrophenyl)-4-nitrobenzamide

Sulfonation

-

Reagents : Fuming H₂SO₄

-

Position : Ortho to methoxy group (C-3)

-

Product : Sulfonated derivative with enhanced water solubility

Halogen Reactivity

The 2,4-dichloro substituents participate in nucleophilic displacement:

Methoxy Displacement

-

Reagents : NaOMe, CuI catalyst

-

Conditions : 120°C, DMF, 12 hours

-

Product : N-(2-chloro-4-methoxy-5-methoxyphenyl)-4-nitrobenzamide

-

Selectivity : C-4 Cl replaced preferentially due to steric factors

Stability Under Biological Conditions

In vitro studies reveal:

This reactivity profile positions N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide as a versatile intermediate for medicinal chemistry optimization. The nitro group’s reducibility and aromatic system’s directive effects enable targeted modifications to enhance pharmacokinetic properties or biological activity .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide has been investigated for its potential antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant inhibitory effects against various bacteria and fungi. For instance, derivatives of benzamide have been noted for their efficacy against resistant strains of bacteria, suggesting that N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide could also possess similar properties .

Anticancer Research

The compound's structural attributes position it as a candidate for anticancer drug development. Research into analogous compounds has indicated potential activity against cancer cell lines, including breast and prostate cancer cells. The mechanism of action often involves the inhibition of specific cellular pathways that promote tumor growth and survival .

Agricultural Applications

Fungicidal Properties

This compound may also serve as a fungicide. The N-benzamide derivatives have been reported to effectively control phytopathogenic fungi, which are responsible for significant crop losses worldwide. The application of such compounds in agricultural settings could provide an alternative to traditional fungicides, particularly in the face of rising resistance among fungal pathogens .

Biological Research

Cellular Mechanisms

N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide is being studied for its role in modulating cellular mechanisms. It has been suggested that this compound can influence cellular signaling pathways related to inflammation and immune response. Such insights are crucial for developing therapeutic agents targeting inflammatory diseases .

Table 1: Summary of Research Findings on N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide

| Application Area | Study Focus | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial | Bacterial Inhibition | Significant activity against Staphylococcus aureus and Escherichia coli | 2023 |

| Anticancer | Cell Line Studies | Induced apoptosis in MCF-7 breast cancer cells | 2023 |

| Agricultural | Fungicidal Efficacy | Effective against Fusarium and Phytophthora species | 2024 |

| Biological Research | Inflammatory Response | Modulation of TNF-alpha production in macrophages | 2025 |

Mechanism of Action

The mechanism of action of N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(2,4-dichloro-5-methoxyphenyl)-2-cyanoacetamide

- 2,4-dichloro-5-methoxyphenyl methanesulfonate

Uniqueness

N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and biological activity

Biological Activity

N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide features a dichloro and methoxy substitution on the phenyl ring, along with a nitro group on the benzamide moiety. This unique structure contributes to its diverse biological activities.

1. Anticancer Activity

Research has indicated that N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide exhibits anticancer properties . It has been studied as a potential inhibitor of various cancer cell lines, demonstrating significant cytotoxicity. The compound's mechanism involves the inhibition of specific enzymes or receptors that are crucial for tumor growth and proliferation.

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory activities . It may act by modulating inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

3. Antidiabetic Potential

Recent studies have highlighted its potential as an antidiabetic agent , particularly in inhibiting enzymes such as α-glucosidase. The presence of electron-donating and electron-withdrawing groups on the phenyl ring enhances its inhibitory activity against these enzymes, making it a candidate for further development in diabetes management .

The mechanism of action for N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide involves:

- Enzyme Inhibition : The compound may bind to the active sites of target enzymes or receptors, preventing substrate interaction and subsequent catalytic activity.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the compound's structure can significantly impact its biological activity:

Case Studies and Research Findings

- Anticancer Studies : In vitro assays demonstrated that N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide significantly reduced cell viability in various cancer cell lines, with IC50 values indicating potent activity.

- Anti-inflammatory Assays : Experimental models showed that treatment with this compound led to decreased levels of inflammatory markers, suggesting its potential utility in inflammatory diseases.

- Antidiabetic Research : A study assessing various derivatives found that modifications led to compounds with improved α-glucosidase inhibition (IC50 = 10.75 ± 0.52 μM), indicating promising antidiabetic properties .

Q & A

Q. Why do synthetic yields vary across literature reports for similar nitrobenzamides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.